6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O/c19-18(20,21)15-6-16(24-11-23-15)26-8-12(9-26)10-27-17(28)4-3-14(25-27)13-2-1-5-22-7-13/h1-7,11-12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQDKFKKSGAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyridazinone core. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using flow microreactor systems for efficient synthesis .
Chemical Reactions Analysis
6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research focuses on its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
- Key Observations :
The target compound’s lower logP than the piperazine derivative () suggests improved aqueous solubility, critical for oral bioavailability. However, its shorter metabolic half-life compared to the compound may necessitate structural optimization .
Antimycobacterial Activity
While nitroimidazole derivatives (e.g., 4b, 4f, 4g in ) exhibit MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis, the target compound’s lack of nitro groups may limit direct antitubercular activity. However, its trifluoromethylpyrimidine group could enhance activity against other pathogens through alternative mechanisms .
Kinase Inhibition Potential
The trifluoromethylpyrimidine motif is prevalent in kinase inhibitors (e.g., EGFR or JAK inhibitors). Compared to pyridine-based analogs (), the pyridazinone core may disrupt ATP-binding pockets more effectively, though in vitro kinase profiling data is needed for validation .
Methods for Assessing Compound Similarity
Virtual screening strategies () emphasize structural similarity metrics (e.g., Tanimoto coefficient) to predict biological activity. However, the target compound’s hybrid pyridazinone-trifluoromethylpyrimidine structure challenges traditional similarity algorithms, underscoring the need for 3D pharmacophore modeling to capture its unique binding features .
Q & A
Q. What are the recommended synthetic routes for 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between pyridazine and azetidine intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) .
- Functionalization of the azetidine ring with a trifluoromethylpyrimidine group, requiring precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
Q. What are the key structural features influencing its reactivity and biological activity?
- The pyridazinone core enables hydrogen bonding with biological targets, while the trifluoromethylpyrimidine group enhances metabolic stability and lipophilicity .
- The azetidine ring introduces conformational rigidity, potentially improving target selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products during synthesis?
- Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- In-line monitoring : Use techniques like FT-IR or ReactIR to track reaction progress and detect intermediates .
- Side-product analysis : Employ LC-MS to identify byproducts (e.g., dimerization or over-functionalization) and adjust stoichiometry .
Q. How do structural analogs compare in biological activity, and what insights do they provide for SAR studies?
- Analog comparison : Replace the trifluoromethyl group with chloro or methyl substituents to evaluate potency changes. For example, pyrimidine-to-pyridine substitutions may reduce kinase inhibition efficacy .
- Activity cliffs : Use molecular docking to explain abrupt changes in IC₅₀ values when modifying the azetidine linker .
Q. What computational methods are suitable for predicting binding interactions or stability?
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to assess binding stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity under physiological conditions .
Q. How to address discrepancies in biological activity data across different assay conditions?
- Standardized protocols : Control variables like buffer pH (e.g., ammonium acetate at pH 6.5 ), cell passage number, and incubation time .
- Dose-response normalization : Use Hill plots to compare EC₅₀ values across assays and identify assay-specific artifacts .
Q. What strategies mitigate challenges in azetidine ring functionalization during synthesis?
- Protecting groups : Temporarily block reactive amines on the azetidine ring using Boc or Fmoc groups to prevent unwanted cross-reactions .
- Microwave-assisted synthesis : Accelerate ring-closing reactions while minimizing decomposition .
Q. What environmental impact assessments are relevant for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
